3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-16-19-18-15-8-7-13(20-21(15)16)14-2-1-9-22-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECODGGQSFCHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-thiophenecarboxaldehyde and hydrazine hydrate to form the desired triazolopyridazine compound. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazolopyridazine derivatives.
Applications De Recherche Scientifique
Research indicates that compounds with triazole and pyridazine scaffolds often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Studies have shown that similar derivatives possess potent activity against various bacterial strains. For instance, triazole derivatives have been reported to exhibit activity against Mycobacterium tuberculosis and other pathogens.
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| Compound A | M. tuberculosis | 1.35 - 2.18 |
| Compound B | E. coli | <5 |
These findings suggest that 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine may also demonstrate significant antimicrobial properties.
Anticancer Activity
The anticancer potential of triazolo-pyridazine derivatives has been explored extensively. For example, compounds in this class have shown cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
Synthesis and Evaluation : A study synthesized a series of triazolo-pyridazine derivatives and evaluated their activity against M. tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties.
Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The findings revealed significant cytotoxicity with IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR) : Studies have highlighted the importance of various substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds.
Mécanisme D'action
The mechanism of action of 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues of Triazolopyridazine Derivatives
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | Target Compound | 6-Chloro-3-thiophen-2-yl Derivative | TPA023 |
|---|---|---|---|
| Molecular Weight | 370.88 | 236.68 | 368.41 |
| LogP (Predicted) | ~3.5 (estimated) | 2.51 | 2.8 |
| Water Solubility | Low | Low | Moderate |
| Hydrogen Bond Acceptors | 6 | 4 | 7 |
- TPA023 ’s moderate solubility is attributed to its ethoxy and fluorophenyl groups, which balance lipophilicity and polarity .
Activité Biologique
The compound 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by various studies and data.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate thiazole and triazole moieties. The methods often employ readily available starting materials and have been optimized for yield and purity. For instance, the incorporation of a chlorobenzylthio group enhances its pharmacological profile by improving solubility and bioavailability.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. Notably, compounds structurally similar to 3-((4-Chlorobenzyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine have demonstrated significant antiproliferative effects against various cancer cell lines:
- IC50 Values : The compound exhibited moderate to potent antiproliferative activity with IC50 values ranging from to against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cell lines .
- Mechanism of Action : The mechanism involves disruption of tubulin polymerization, similar to known antitumor agents like combretastatin A-4. This disruption leads to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have been tested for antimicrobial activity:
- Bacterial Strains Tested : The compound was evaluated against E. coli, Staphylococcus aureus, and Bacillus subtilis using the agar well diffusion method.
- Results : Some derivatives exhibited significant inhibition zones (IZ) ranging from to , indicating moderate antibacterial activity .
Antiviral Potential
Emerging research suggests that compounds in this class may also possess antiviral properties:
- Mechanism : The antiviral activity is hypothesized to stem from interference with viral replication processes at the cellular level.
- Case Studies : Specific derivatives have shown promising results in inhibiting viral infections in vitro, warranting further investigation into their mechanisms .
Table 1: Biological Activity Summary
Case Studies
- Study on Antiproliferative Effects : A comparative analysis was conducted on various triazolo-pyridazine derivatives where the compound showed superior activity against multiple cancer cell lines compared to standard treatments .
- Antibacterial Efficacy Assessment : A series of experiments were performed to evaluate the effectiveness of the compound against common bacterial strains, revealing its potential as a lead compound for developing new antibiotics .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
